molecular formula C18H22O3 B5088616 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene

Cat. No.: B5088616
M. Wt: 286.4 g/mol
InChI Key: IOSKYGVZPDMOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and a butoxy group attached to a benzene ring, with an additional methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene can be achieved through a multi-step process involving the following key reactions:

    Etherification: The initial step involves the etherification of 1-methoxy-2-hydroxybenzene with 4-bromobutyl-3-methylphenyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or butoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Reduced aromatic rings, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
  • 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene

Uniqueness

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is unique due to the specific positioning of the methyl group on the phenoxy substituent, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-15-8-7-9-16(14-15)20-12-5-6-13-21-18-11-4-3-10-17(18)19-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKYGVZPDMOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.